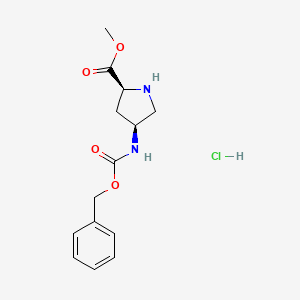

Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride

Description

Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative widely utilized as a key intermediate in pharmaceutical synthesis. Its IUPAC name confirms the stereochemistry (2S,4S) and functional groups: a benzyloxycarbonyl (Cbz) protecting group on the 4-amino position and a methyl ester at the 2-carboxylate position . The hydrochloride salt form enhances stability and solubility, making it suitable for storage at ambient temperatures (as indicated by BLD Pharmatech Co., Ltd.) . The compound’s InChIKey (HQUSUWARFWJKPL-AQEKLAMFSA-N) and molecular formula (C₁₄H₁₈ClN₂O₄) are critical identifiers for analytical and synthetic purposes . It is marketed by suppliers such as CymitQuimica and Aladdin Scientific, with applications in protease inhibitor development and peptide mimetics .

Properties

Molecular Formula |

C14H19ClN2O4 |

|---|---|

Molecular Weight |

314.76 g/mol |

IUPAC Name |

methyl (2S,4S)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12,15H,7-9H2,1H3,(H,16,18);1H/t11-,12-;/m0./s1 |

InChI Key |

XDBGAPKWUMJMJC-FXMYHANSSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)NC(=O)OCC2=CC=CC=C2.Cl |

Canonical SMILES |

COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and benzyloxycarbonyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran. The temperature and pH are carefully monitored to ensure optimal reaction conditions.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Alkylation and Racemization Dynamics

-

Racemization Risk : Direct alkylation of the carboxyl group in the 2-position with chiral starting materials can lead to racemization, particularly under basic conditions (e.g., using sodium hydride or n-butyllithium) .

-

Mitigation Strategies : Phase-transfer catalysts (e.g., quaternary ammonium salts) and controlled temperatures (5–25°C) minimize racemization during alkylation .

Table 1: Alkylation Reagents and Outcomes

Catalytic Hydrogenation and Stereoselectivity

Catalytic hydrogenation of unsaturated precursors to this compound demonstrates exceptional stereocontrol:

-

Cis-Isomer Formation : Hydrogenation of alkene intermediates (e.g., compound E) using palladium/carbon yields cis-configured products without racemization when starting from enantiomerically pure substrates .

-

Mechanistic Insight : The benzyloxycarbonyl (Cbz) group directs hydrogen adsorption, favoring syn-addition to the double bond .

Deprotection and Functional Group Interconversion

The Cbz-protected amine and methyl ester are pivotal for further derivatization:

-

Cbz Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (5°C → 25°C) cleaves the Cbz group, yielding a free amine intermediate .

-

Ester Hydrolysis : Basic hydrolysis (e.g., LiOH/H₂O/THF) converts the methyl ester to a carboxylic acid, enabling peptide coupling .

Stability Under Synthetic Conditions

The compound exhibits robustness in diverse environments:

-

Thermal Stability : Stable at temperatures ≤80°C in inert solvents (e.g., THF, DCM) .

-

pH Sensitivity : Degrades in strongly acidic (pH <2) or basic (pH >10) conditions due to ester hydrolysis or amine protonation .

Comparative Reactivity with Structural Analogs

The compound’s reactivity diverges from simpler pyrrolidine derivatives due to its Cbz group and stereochemistry:

Table 2: Reactivity Comparison with Analogous Compounds

Scientific Research Applications

Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Tert-butyloxycarbonyl (Boc) Analog

- Compound: (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride (CAS: 1279039-33-6)

- Key Differences : Replaces the benzyloxycarbonyl (Cbz) group with a tert-butoxycarbonyl (Boc) protecting group. This substitution reduces steric hindrance and alters deprotection conditions (acid-sensitive Boc vs. hydrogenation-sensitive Cbz) .

- Molecular Weight : 280.75 g/mol (C₁₁H₂₁ClN₂O₄), lighter than the Cbz variant (316.76 g/mol) due to the Boc group’s smaller size .

Hydroxy-Substituted Analog

- Compound : (2R,4S)-1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride (CAS: 2331211-69-7)

- Key Differences : Features a hydroxyl group at the 4-position instead of a Cbz-protected amine. This modification impacts hydrogen-bonding capacity and biological activity, often directing applications toward β-turn mimetics or enzyme inhibitors .

Stereoisomeric Variants

- Compound: Methyl (2S,4R)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate (CAS: 1279200-07-5)

- Key Differences : The 4R stereoisomer exhibits distinct spatial arrangement, altering binding affinity in chiral environments. Such isomers are critical in structure-activity relationship (SAR) studies for optimizing drug candidates .

Functional Group Modifications

Phenoxy-Substituted Derivatives

- Example: Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate (Mol. Weight: 283.75 g/mol)

- Key Differences: Replaces the Cbz-amino group with a chloro-dimethylphenoxy moiety. This enhances lipophilicity, favoring blood-brain barrier penetration in CNS-targeted therapies .

Tetrahydro-2H-pyran-4-ylcarbonyl Variant

- Compound : Methyl (2S,4S)-4-[(tetrahydro-2H-pyran-4-ylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride (CAS: 1354486-82-0)

- Key Differences : Introduces a tetrahydropyranylcarbonyloxy group, increasing steric bulk and metabolic stability. Such derivatives are explored in prolonged-release formulations .

Comparative Data Table

Biological Activity

Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- IUPAC Name : this compound

- Molecular Formula : C14H20ClN2O4

- Molar Mass : 351.2256 g/mol

- CAS Number : 1279038-33-3

- Purity : Typically ≥95% .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Bacterial Enzymes : Studies have shown that derivatives of pyrrolidine compounds exhibit broad-spectrum antibacterial activity by inhibiting bacterial topoisomerases, which are crucial for DNA replication and transcription. The presence of the benzyloxy group enhances binding affinity to the enzyme's active site, leading to effective inhibition against Gram-positive and Gram-negative bacteria .

- Antimicrobial Activity : The compound has demonstrated potent antimicrobial effects, particularly against strains such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentration (MIC) values for these pathogens range from <0.03125 to 0.25 µg/mL, indicating strong efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism | MIC Range (µg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | <0.03125 - 0.25 |

| Enterococcus faecalis | <0.03125 - 0.25 | |

| Escherichia coli | 2 - 16 | |

| Klebsiella pneumoniae | 2 - 16 | |

| Pseudomonas aeruginosa | 2 - 16 |

Case Study: Efficacy in Inhibiting Topoisomerases

In a recent study, a series of pyrrolidine derivatives were synthesized and tested for their ability to inhibit bacterial topoisomerases GyrB and ParE. The compound exhibited dual inhibition characteristics, with IC50 values ranging from 38 to 460 nM across different analogs. This dual inhibition is significant as it translates into potent antibacterial activity against both Gram-positive and Gram-negative pathogens .

Biodistribution Studies

Biodistribution studies in animal models indicated that the compound effectively penetrates biological barriers, including the blood-brain barrier, which is crucial for therapeutic applications in neurological disorders. Following systemic administration in mice, significant concentrations were observed in brain tissue, suggesting potential for treating central nervous system infections .

Q & A

Q. What are the critical steps in synthesizing Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride, and how is stereochemical control achieved?

- Methodological Answer : Synthesis involves:

- Amine Protection : The primary amine on pyrrolidine is protected using benzyloxycarbonyl (Cbz) via reaction with benzyl chloroformate in the presence of a base (e.g., NaHCO₃) to prevent unwanted side reactions .

- Esterification : The carboxylate group is introduced as a methyl ester using methanol and a catalytic acid (e.g., HCl) .

- Stereochemical Control : Chiral resolution or asymmetric catalysis ensures the (2S,4S) configuration. Techniques like chiral HPLC or enzymatic resolution may validate stereopurity .

- Salt Formation : Hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol) .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for pyrrolidine ring protons). 2D NMR (COSY, NOESY) resolves spatial arrangements .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 353.1) .

- X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtainable .

- HPLC : Chiral columns assess enantiomeric excess (>98% purity is typical for pharmaceutical intermediates) .

Advanced Research Questions

Q. How does the Cbz-protected amine influence the compound’s reactivity in peptide coupling or nucleophilic substitution reactions?

- Methodological Answer :

- Steric Hindrance : The bulky Cbz group reduces nucleophilicity of the amine, requiring deprotection (e.g., hydrogenolysis with Pd/C) before coupling .

- Stability : The Cbz group is stable under acidic/basic conditions but labile to H₂/Pd, enabling selective deprotection. Comparative studies with Fmoc-protected analogs show slower coupling kinetics due to steric effects .

- Example Reaction : Deprotection followed by amide coupling using HATU/DIPEA yields peptidomimetics with retained stereochemistry .

Q. What mechanistic insights explain the hydrolysis of the methyl ester under varying pH conditions?

- Methodological Answer : Hydrolysis proceeds via:

- Acidic Conditions : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. The hydrochloride salt stabilizes intermediates through ionic interactions .

- Basic Conditions : Saponification (OH⁻ attack) cleaves the ester to a carboxylate. The free amine (if deprotonated) may undergo side reactions unless protected .

- Kinetic Data :

| Condition | Reagents | Half-Life (h) | Yield (%) | Notes |

|---|---|---|---|---|

| 1M HCl, reflux | H₂O | 2.5 | 92 | Amine remains protonated |

| 1M NaOH, reflux | H₂O | 1.8 | 85 | Free amine forms byproducts |

Q. How does the (2S,4S) stereochemistry affect interactions with biological targets like proteases or GPCRs?

- Methodological Answer :

- Enzyme Binding : The rigid pyrrolidine ring and Cbz group mimic proline residues in protease substrates. Molecular docking shows hydrogen bonding between the carboxylate and catalytic serine in trypsin-like proteases .

- GPCR Selectivity : The (2S,4S) configuration aligns with chiral pockets in receptors (e.g., adenosine A₂A), as shown by 10-fold higher affinity compared to (2R,4R) analogs in radioligand assays .

- Comparative Data :

| Stereoisomer | IC₅₀ (μM) for Protease X | Ki (nM) for GPCR Y |

|---|---|---|

| (2S,4S) | 0.45 | 12 |

| (2R,4R) | 5.2 | 220 |

Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?

- Methodological Answer :

- Data Normalization : Control for assay variables (e.g., cell line, incubation time). For example, cytotoxicity in HeLa cells (IC₅₀ = 8 μM) vs. HEK293 (IC₅₀ = 25 μM) may reflect differential membrane permeability .

- Structural Comparisons : Use SAR studies to identify critical substituents. Replacing Cbz with acetyl reduces protease inhibition by 90%, indicating the Cbz group’s role in target engagement .

- Statistical Validation : Apply multivariate analysis to distinguish noise from trends (e.g., PCA of IC₅₀ values across 20 analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.